molecular formula C16H21N3O2 B13939524 tert-Butyl (4-(1-methyl-1H-pyrazol-4-yl)benzyl)carbamate

tert-Butyl (4-(1-methyl-1H-pyrazol-4-yl)benzyl)carbamate

Cat. No.: B13939524
M. Wt: 287.36 g/mol
InChI Key: RKSIQVLFELNMBZ-UHFFFAOYSA-N
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Description

tert-Butyl (4-(1-methyl-1H-pyrazol-4-yl)benzyl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a pyrazole ring, and a benzyl group

Preparation Methods

The synthesis of tert-Butyl (4-(1-methyl-1H-pyrazol-4-yl)benzyl)carbamate can be achieved through several synthetic routes. One common method involves the reaction of 1-methyl-1H-pyrazol-4-amine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, and the product is obtained in good yield after purification .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

tert-Butyl (4-(1-methyl-1H-pyrazol-4-yl)benzyl)carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols.

For example, the compound can be oxidized to form corresponding oxides or reduced to yield amines. Substitution reactions can introduce different functional groups onto the pyrazole or benzyl rings, leading to the formation of diverse derivatives .

Scientific Research Applications

tert-Butyl (4-(1-methyl-1H-pyrazol-4-yl)benzyl)carbamate has found applications in various scientific research fields. In chemistry, it is used as a building block for the synthesis of more complex molecules.

In biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents. Additionally, it can be used in the study of enzyme mechanisms and protein-ligand interactions .

In the industry, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of polymers and coatings .

Mechanism of Action

The mechanism of action of tert-Butyl (4-(1-methyl-1H-pyrazol-4-yl)benzyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pyrazole ring and benzyl group play crucial roles in these interactions, contributing to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

tert-Butyl (4-(1-methyl-1H-pyrazol-4-yl)benzyl)carbamate can be compared with other similar compounds, such as tert-Butyl (4-(1-methyl-1H-pyrazol-4-yl)phenyl)carbamate and tert-Butyl (4-(1-methyl-1H-pyrazol-4-yl)ethyl)carbamate. These compounds share similar structural features but differ in the substituents attached to the pyrazole ring or benzyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C16H21N3O2

Molecular Weight

287.36 g/mol

IUPAC Name

tert-butyl N-[[4-(1-methylpyrazol-4-yl)phenyl]methyl]carbamate

InChI

InChI=1S/C16H21N3O2/c1-16(2,3)21-15(20)17-9-12-5-7-13(8-6-12)14-10-18-19(4)11-14/h5-8,10-11H,9H2,1-4H3,(H,17,20)

InChI Key

RKSIQVLFELNMBZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)C2=CN(N=C2)C

Origin of Product

United States

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